molecular formula C5H4FN3O2 B12357121 6-fluoro-3-oxo-2H-pyrazine-2-carboxamide

6-fluoro-3-oxo-2H-pyrazine-2-carboxamide

Cat. No.: B12357121
M. Wt: 157.10 g/mol
InChI Key: LQUFZQIEOALXQT-UHFFFAOYSA-N
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Description

6-Fluoro-3-oxo-2H-pyrazine-2-carboxamide is a chemical compound that has garnered significant interest due to its unique structure and potential applications in various fields. It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and features a fluorine atom, a keto group, and a carboxamide group. This compound is known for its antiviral properties and has been studied extensively for its potential use in treating viral infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-oxo-2H-pyrazine-2-carboxamide typically involves multiple steps. One common method starts with 2-aminopyrazine as the starting material. The synthesis involves the following steps:

    Regioselective Chlorination: The pyrazine ring is chlorinated to form 3,6-dichloropyrazine-2-carbonitrile.

    Bromination: The chlorinated intermediate undergoes bromination.

    Pd-Catalyzed Cyanation: The brominated compound is then subjected to palladium-catalyzed cyanation.

    Sandmeyer Diazotization/Chlorination: This step involves diazotization followed by chlorination.

    Nucleophilic Fluorination: The intermediate is then fluorinated.

    Nitrile Hydration and Hydroxyl Substitution: The final steps involve hydration of the nitrile group and substitution of the hydroxyl group to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to ensure efficient conversion of intermediates to the final product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-oxo-2H-pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-Fluoro-3-oxo-2H-pyrazine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-3-oxo-2H-pyrazine-2-carboxamide involves its interaction with viral RNA-dependent RNA polymerase. The compound is converted into its active form, which inhibits the polymerase enzyme, thereby preventing the replication of viral RNA. This mechanism is particularly effective against RNA viruses, making it a promising antiviral agent .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile
  • 6-Fluoro-3-hydroxy-2-pyrazinecarbonitrile

Uniqueness

6-Fluoro-3-oxo-2H-pyrazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit RNA-dependent RNA polymerase sets it apart from other similar compounds, making it a valuable compound in antiviral research and drug development .

Properties

Molecular Formula

C5H4FN3O2

Molecular Weight

157.10 g/mol

IUPAC Name

6-fluoro-3-oxo-2H-pyrazine-2-carboxamide

InChI

InChI=1S/C5H4FN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1,3H,(H2,7,10)

InChI Key

LQUFZQIEOALXQT-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C(N=C1F)C(=O)N

Origin of Product

United States

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